Computational Physicochemical Profile: Indistinguishability from Positional Isomer Mandates Empirical Selection
The target compound (3-methyl substitution) and its 2-methyl positional isomer (CAS 1396751-81-7) display identical computed physicochemical descriptors: XLogP3-AA = 1.9, Topological Polar Surface Area = 100 Ų, and an exact mass of 321.08686401 Da [1][2]. This equivalence implies that standard in silico filters cannot differentiate these regioisomers; any selection must therefore rely on empirical biological or pharmacokinetic data tied to the specific 3-methyl configuration.
| Evidence Dimension | Predicted lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3-AA: 1.9, TPSA: 100 Ų, Exact Mass: 321.08686401 Da |
| Comparator Or Baseline | 2-methyl isomer (CAS 1396751-81-7): XLogP3-AA: 1.9, TPSA: 100 Ų, Exact Mass: 321.08686401 Da |
| Quantified Difference | Identical within computational precision |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
Confirms that computational property screening cannot substitute for compound-specific experimental data when choosing between these isomers.
- [1] PubChem Compound Summary for CID 71787341, 4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-methylbenzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/SFNNYAPEEGCJJJ-UHFFFAOYSA-N View Source
- [2] PubChem Compound Summary for CID 71787340, 4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/AHQQIYLFFYYZFK-UHFFFAOYSA-N View Source
